AFP464 free base

Description

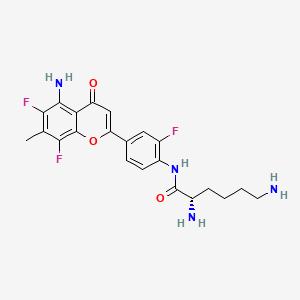

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWJKUICJXPKFQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196970 | |

| Record name | AFP-464 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468719-52-0 | |

| Record name | AFP-464 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0468719520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFP-464 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AFP-464 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3HFV0VQ36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AFP464: A Technical Guide to its Mechanism of Action via Aryl Hydrocarbon Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFP464, a prodrug of aminoflavone (AF), is a promising anti-cancer agent that has undergone clinical investigation for the treatment of solid tumors, particularly breast and renal cancers. Its mechanism of action is intrinsically linked to the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. This technical guide provides an in-depth overview of the molecular processes initiated by AFP464, focusing on its interaction with the AhR signaling pathway. The information presented herein is intended to support further research and drug development efforts in this area.

Core Mechanism: Aryl Hydrocarbon Receptor Activation

AFP464 is rapidly converted to its active form, aminoflavone, by plasma esterases. Aminoflavone acts as a ligand for the aryl hydrocarbon receptor (AhR), a protein resident in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the AhR complex undergoes a conformational change, leading to its translocation into the nucleus.

Inside the nucleus, the activated AhR dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) located in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes CYP1A1 and CYP1B1.

These induced CYP enzymes subsequently metabolize aminoflavone into reactive cytotoxic species. These metabolites can form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in sensitive cancer cells. This unique mechanism of "self-induced" metabolic activation contributes to the selective antitumor activity of AFP464.

Quantitative Data Summary

While specific binding affinity (Kd) and EC50 values for aminoflavone's interaction with the AhR are not extensively reported in publicly available literature, semi-quantitative data and cytotoxicity metrics provide insights into its potency and efficacy.

Table 1: Semi-Quantitative Analysis of Aminoflavone-Mediated AhR Activation

| Parameter | Cell Line | Observation | Citation(s) |

| XRE-dependent Luciferase Expression | MCF-7 | 7- to 8-fold increase | [1] |

| CYP1A1 mRNA Induction | MCF-7 | ~100-fold increase | [2] |

| AhR Nuclear Translocation | TK-10, Caki-1, SN12-C | Observed with 1 µM AF (0.5-6 hours) | [3] |

Table 2: In Vitro Cytotoxicity of Aminoflavone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50/GI50 (nM) | Incubation Time | Citation(s) |

| MCF-7 | Breast | Not specified (sensitive) | - | [2] |

| MDA-MB-468 | Breast | Sensitive | - | [4] |

| Cal51 | Breast | Sensitive | - | [4] |

| MDA-MB-231 | Breast | Inactive/Resistant | - | [5] |

| TK-10 | Renal | Sensitive | - | [6] |

| Caki-1 | Renal | Sensitive | - | [6] |

| SN12-C | Renal | Sensitive | - | [6] |

| ACHN | Renal | Resistant | - | [6] |

Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The canonical signaling pathway initiated by aminoflavone is depicted below.

References

- 1. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl hydrocarbon receptor activation of an antitumor aminoflavone: basis of selective toxicity for MCF-7 breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Estrogen receptor α and aryl hydrocarbon receptor independent growth inhibitory effects of aminoflavone in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Core Mechanism of AFP464: An In-depth Technical Guide to its HIF-1α Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFP464, a prodrug of aminoflavone (AF), has emerged as a compound of interest in oncology research due to its unique cytotoxic mechanisms and its ability to modulate the hypoxic response in tumor cells. Overexpression of Hypoxia-Inducible Factor-1α (HIF-1α) is a common feature in a majority of human cancers and is associated with poor prognosis and resistance to therapy. Consequently, HIF-1α represents a prime target for novel anticancer therapeutics. This technical guide provides a detailed overview of the signaling pathway through which AFP464, via its active metabolite aminoflavone, inhibits HIF-1α, supported by quantitative data and comprehensive experimental protocols.

AFP464 is rapidly converted to aminoflavone by non-specific plasma esterases. While aminoflavone is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR), its inhibitory effect on HIF-1α is notably independent of a functional AhR pathway.[1] The primary mechanism of action involves a dual effect on HIF-1α: a reduction in its mRNA expression and an inhibition of its protein translation.[2] This guide will dissect these pathways, present the quantitative effects of aminoflavone, and provide detailed methodologies for the key experiments that have elucidated this mechanism.

The AFP464 (Aminoflavone) HIF-1α Inhibition Pathway

Aminoflavone's inhibition of HIF-1α is a multi-faceted process that occurs independently of the canonical VHL-mediated proteasomal degradation pathway. The primary points of intervention are at the levels of mRNA expression and protein synthesis.

Under hypoxic conditions, HIF-1α protein typically stabilizes, translocates to the nucleus, dimerizes with HIF-1β (ARNT), and activates the transcription of target genes involved in angiogenesis, glycolysis, and cell survival. Aminoflavone disrupts this cascade through two main mechanisms:

-

Reduction of HIF-1α mRNA Expression: Aminoflavone treatment leads to an approximately 50% decrease in HIF-1α mRNA levels under hypoxic conditions.[2] This effect is dependent on active transcription, as it is abrogated by the transcription inhibitor actinomycin D.[2] This suggests that aminoflavone may influence the stability of the HIF-1α transcript or interfere with a transcriptional co-activator required for its expression.

-

Inhibition of HIF-1α Protein Translation: Despite only a partial reduction in mRNA, aminoflavone almost completely blocks the accumulation of HIF-1α protein.[1] This indicates a significant impact on the translational efficiency of the existing HIF-1α mRNA. Experiments have shown that aminoflavone does not affect the half-life of the HIF-1α protein, further supporting that its mechanism is not through enhanced degradation.

The following diagram illustrates the known signaling pathway for aminoflavone-mediated HIF-1α inhibition.

Quantitative Data

The following tables summarize the quantitative effects of aminoflavone on HIF-1α and its cytotoxic activity in various cancer cell lines.

Table 1: In Vitro Efficacy of Aminoflavone on HIF-1α Pathway

| Parameter | Cell Line | Concentration | Effect | Reference |

| HIF-1α Protein Inhibition | MCF-7 | 0.25 µM | Near complete inhibition | |

| HIF-1α Protein Inhibition | T47D | 0.5 µM | Inhibition observed | [3] |

| HIF-1α Protein Inhibition | CAKI-1 | 0.5 µM | Inhibition observed | [3] |

| HIF-1α Protein Inhibition | OVCAR3 | 0.5 µM | Inhibition observed | [3] |

| HIF-1α mRNA Reduction | MCF-7 | 0.25 µM | ~50% decrease | [2] |

| HIF-1α Transcriptional Activity | MCF-7 | 0.25 µM | Significant inhibition | |

| HIF-1α Target Gene mRNA (VEGF, CA9, PDK-1) | MCF-7 Xenograft | 60 mg/kg (AF) | ~70% decrease | |

| HIF-1α Protein Inhibition | MCF-7 Xenograft | 60 mg/kg (AF) | ~90% inhibition |

Table 2: Cytotoxicity of Aminoflavone in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT-116 | Colon Carcinoma | 22.4 | [4] |

| HTB-26 | Breast Cancer | 10-50 | [4] |

| PC-3 | Pancreatic Cancer | 10-50 | [4] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [4] |

| 5637 | Bladder Cancer | 2.97 | [5] |

| HT-1376 | Bladder Cancer | 5.89 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the HIF-1α inhibitory activity of AFP464/aminoflavone.

Western Blot for HIF-1α Detection

This protocol is for the detection of HIF-1α protein levels in cell lysates.

-

Cell Culture and Treatment:

-

Culture cells (e.g., MCF-7) to 70-80% confluency in appropriate media.

-

Induce hypoxia by placing cells in a hypoxic chamber (1% O₂) or by treating with a hypoxia-mimetic agent (e.g., 100 µM CoCl₂ or DFO) for 4-16 hours.

-

Treat cells with desired concentrations of aminoflavone during the hypoxic incubation.

-

-

Protein Extraction:

-

Due to the rapid degradation of HIF-1α in the presence of oxygen, perform lysis quickly on ice.[6]

-

Wash cells with ice-cold PBS.

-

Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate). For nuclear extracts, follow a nuclear/cytoplasmic fractionation protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20-50 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-479) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize HIF-1α band intensity to a loading control like β-actin or α-tubulin.

-

Quantitative Real-Time PCR (qRT-PCR) for HIF-1α and Target Gene Expression

This protocol measures the relative mRNA levels of HIF-1α and its downstream target genes.

-

Cell Treatment and RNA Extraction:

-

Treat cells with aminoflavone under normoxic or hypoxic conditions as described for the Western blot protocol.

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Real-Time PCR:

-

Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and gene-specific primers for HIF-1α, VEGF, CA9, PDK-1, and a housekeeping gene (e.g., β-actin or GAPDH).

-

Perform the real-time PCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

Measurement of Protein Synthesis by ³⁵S-Methionine Labeling

This protocol assesses the rate of new protein synthesis.[7][8]

-

Cell Preparation:

-

Culture cells to a suitable density.

-

Wash the cells with methionine-free DMEM.

-

Starve the cells in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.

-

-

Metabolic Labeling:

-

Add fresh methionine-free DMEM containing ³⁵S-methionine (e.g., 50-100 µCi/mL) and the desired concentration of aminoflavone.

-

Incubate for a defined period (e.g., 30 minutes to 4 hours) to allow for the incorporation of the radioactive label into newly synthesized proteins.

-

-

Cell Lysis and Immunoprecipitation (for specific protein synthesis):

-

Wash the cells with ice-cold PBS to stop the labeling.

-

Lyse the cells as described in the Western blot protocol.

-

To measure the synthesis of a specific protein like HIF-1α, perform immunoprecipitation using a HIF-1α specific antibody.

-

-

Quantification:

-

For total protein synthesis, precipitate the proteins from the lysate using trichloroacetic acid (TCA).

-

Wash the protein pellet with ethanol and dissolve it in a suitable buffer.

-

Measure the incorporated radioactivity using a scintillation counter.

-

For specific protein synthesis, run the immunoprecipitated sample on an SDS-PAGE gel, dry the gel, and expose it to an X-ray film or a phosphorimager screen.

-

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of AFP464.[9][10]

-

Animal Model:

-

Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ MCF-7 cells) into the flank of the mice. For estrogen-dependent cell lines like MCF-7, estradiol supplementation is required.

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer AFP464 (e.g., via intraperitoneal or intravenous injection) or vehicle control according to the desired dosing schedule and concentration.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor tissue can be used for Western blot analysis of HIF-1α protein levels and qRT-PCR analysis of HIF-1α target gene expression.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of investigating the AFP464 HIF-1α inhibition pathway and a typical experimental workflow.

Conclusion

AFP464, through its active metabolite aminoflavone, presents a compelling mechanism for targeting the HIF-1α pathway in cancer. Its dual action of reducing HIF-1α mRNA levels and inhibiting protein translation, independent of the classical AhR and VHL pathways, distinguishes it from other HIF-1α inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and potentially exploit this unique therapeutic avenue. Understanding the intricacies of this pathway is essential for the rational design of future studies and the clinical development of AFP464 and similar compounds.

References

- 1. An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor [mdpi.com]

- 2. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein Translation Study – Label Protein with S35 Methionine in Cells [en.bio-protocol.org]

- 8. neb.com [neb.com]

- 9. benchchem.com [benchchem.com]

- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of AFP464 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of AFP464 free base, a synthetic lysyl prodrug of aminoflavone. The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide | [1] |

| CAS Number | 468719-52-0 | [1] |

| Molecular Formula | C₂₂H₂₃F₃N₄O₃ | [1][3] |

| Molecular Weight | 448.45 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C@H(CCCCN)N)F)N)F | [3] |

| InChI Key | WHWJKUICJXPKFQ-ZDUSSCGKSA-N | [1][3] |

| Topological Polar Surface Area | 141 Ų | PubChem (Computed) |

| Hydrogen Bond Donor Count | 5 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 7 | PubChem (Computed) |

| Rotatable Bond Count | 7 | PubChem (Computed) |

Mechanism of Action and Signaling Pathways

AFP464 is a prodrug that is rapidly converted to its active form, aminoflavone, by non-specific plasma esterases.[1][4][5] The anti-cancer activity of aminoflavone is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][4]

Upon entering the cell, aminoflavone binds to the AhR in the cytoplasm. This complex then translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The resulting heterodimer binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2.[1][4]

These induced CYP enzymes metabolize aminoflavone into reactive, toxic metabolites. These metabolites can covalently bind to DNA, forming DNA adducts that trigger a DNA damage response.[1] This leads to the phosphorylation and activation of the tumor suppressor protein p53. Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis.[1]

Interestingly, aminoflavone has also been shown to inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) in an AhR-independent manner, suggesting a dual mechanism of action that could be beneficial in the hypoxic tumor microenvironment.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xenograft Animal Service: Immunocompromised NOD/SCID Mice - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide on Formyl Peptide Receptor 2 (FPR2) and its Agonists

To the Esteemed Researcher,

This technical guide addresses the core principles of Formyl Peptide Receptor 2 (FPR2) signaling, its diverse agonists, and the experimental methodologies used to study their interactions. It is critical to preface this guide with a clarification regarding the compound AFP464. Based on a comprehensive review of the scientific literature, AFP464 is identified as a synthetic lysyl prodrug of aminoflavone, an anticancer agent that exerts its effects through the aryl hydrocarbon receptor (AhR) signaling pathway[1][2][3][4]. There is no scientific evidence to support a direct interaction or signaling cascade between AFP464 and the Formyl Peptide Receptor 2 (FPR2).

Therefore, this guide will focus on the well-established pharmacology of FPR2 and its interaction with representative agonists, providing the in-depth technical information you require for your research in this area.

Introduction to Formyl Peptide Receptor 2 (FPR2)

Formyl Peptide Receptor 2 (FPR2), also known as FPR2/ALX, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response and the resolution of inflammation[5]. It is considered a "promiscuous" receptor due to its ability to bind a wide variety of structurally diverse ligands, including peptides, proteins, and lipids[6][7]. This promiscuity allows FPR2 to mediate a broad spectrum of cellular responses, ranging from pro-inflammatory to anti-inflammatory and pro-resolving actions, depending on the specific ligand and cell type[7][8].

FPR2 is primarily expressed on myeloid cells, such as neutrophils and monocytes, but is also found on various other cell types, including epithelial cells, endothelial cells, and neurons[8]. Its diverse expression pattern and ligand profile make it an attractive therapeutic target for a range of inflammatory diseases and other pathologies[6].

FPR2 Signaling Pathways

FPR2 canonically couples to the Gαi/o subfamily of G proteins[6]. Ligand binding to FPR2 induces a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. These subunits then initiate several downstream signaling cascades:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC-β, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC) isoforms[6].

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can also activate PI3K, which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B), leading to their activation and subsequent downstream signaling involved in cell survival and proliferation[6].

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR2 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis[6].

The specific signaling pathway activated by FPR2 can be ligand-dependent, a phenomenon known as biased agonism. This allows different agonists to elicit distinct cellular responses through the same receptor[9].

Signaling Pathway Diagram:

Caption: FPR2 Signaling Cascade.

Quantitative Data for Representative FPR2 Agonists

The following table summarizes the binding affinity and efficacy data for several well-characterized FPR2 agonists.

| Agonist | Receptor | Assay Type | Cell Line | Parameter | Value | Reference |

| WKYMVm | Human FPR2 | Ca2+ Mobilization | FPR2-HL60 | EC50 | 1.2 µM | [10] |

| Annexin A1 (Ac2-26) | Human FPR2 | ERK Phosphorylation | CHO | EC50 | ~1 µM | [8] |

| Compound 8 | Human FPR2 | β-arrestin Recruitment | - | EC50 | 20 nM | [8] |

| Compound 8 | Human FPR2 | Ca2+ Mobilization | - | EC50 | 740 nM | [8] |

| BMS-986235 | Human FPR2 | - | - | EC50 | 0.41 nM | [10] |

| BMS-986235 | Mouse FPR2 | - | - | EC50 | 3.4 nM | [10] |

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation, a hallmark of Gq/11 or Gi/o-coupled GPCR signaling.

Materials:

-

FPR2-expressing cells (e.g., transfected HEK293 or HL-60 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

FPR2 agonist of interest

-

Microplate reader with fluorescence detection capabilities

Protocol:

-

Cell Preparation:

-

Plate FPR2-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Washing:

-

Gently wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to each well.

-

-

Measurement:

-

Place the plate in the microplate reader and allow it to equilibrate to 37°C.

-

Measure the baseline fluorescence for a set period.

-

Add the FPR2 agonist at various concentrations.

-

Immediately begin measuring the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

-

Experimental Workflow Diagram:

Caption: Calcium Mobilization Assay Workflow.

Chemotaxis Assay

This assay assesses the ability of a compound to induce directed cell migration, a key function of FPR2 in immune cells.

Materials:

-

Neutrophils or other FPR2-expressing migratory cells

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size for neutrophils)

-

Chemoattractant (FPR2 agonist)

-

Control medium (e.g., RPMI 1640 with 0.1% BSA)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Protocol:

-

Cell Preparation:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the cells in control medium at a concentration of 1-2 x 10^6 cells/mL.

-

-

Chamber Setup:

-

Add the chemoattractant (FPR2 agonist) at various concentrations to the lower wells of the chemotaxis chamber.

-

Add control medium to the negative control wells.

-

Place the porous membrane over the lower wells.

-

-

Cell Addition:

-

Add the cell suspension to the upper wells of the chamber.

-

-

Incubation:

-

Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.

-

-

Cell Staining and Counting:

-

Remove the membrane and wipe the cells from the upper surface.

-

Fix and stain the cells that have migrated to the lower surface of the membrane.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well.

-

-

Data Analysis:

-

Plot the number of migrated cells against the agonist concentration to determine the chemotactic index and the optimal chemotactic concentration.

-

Experimental Workflow Diagram:

Caption: Chemotaxis Assay Workflow.

Conclusion

FPR2 is a multifaceted receptor with a critical role in inflammation and its resolution. Understanding its complex signaling and pharmacology is essential for the development of novel therapeutics. While AFP464 does not appear to be an FPR2 agonist, the study of well-characterized agonists provides a robust framework for investigating the therapeutic potential of targeting this receptor. This guide provides a foundational understanding of FPR2, its signaling pathways, and the experimental approaches to further elucidate its function.

References

- 1. Afp-464 | C24H31F3N4O9S2 | CID 21144069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Formyl peptide receptor type 2 agonists to kick‐start resolution pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

AFP464 Free Base in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AFP464, a lysyl prodrug of aminoflavone (AF), has emerged as a noteworthy investigational agent in oncology. Its unique mechanism of action, centered on the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, distinguishes it from many conventional chemotherapeutics. This activation leads to the metabolic conversion of aminoflavone by cytochrome P450 enzymes into reactive species that induce DNA damage and subsequent apoptosis in cancer cells. Preclinical studies have demonstrated its activity in a range of cancer cell lines, including breast, renal, and ovarian cancers. Clinical investigations have further explored its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. This technical guide provides an in-depth overview of AFP464, consolidating key preclinical and clinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Introduction

AFP464 (NSC 710464) is a water-soluble prodrug developed to improve the bioavailability of the active compound, aminoflavone. Upon administration, AFP464 is rapidly converted to aminoflavone by plasma esterases. The anticancer activity of aminoflavone is contingent on its metabolic activation within tumor cells, a process that underscores its selective potential. This guide will delve into the core aspects of AFP464's pharmacology, preclinical efficacy, and clinical development, offering a comprehensive resource for researchers in the field.

Mechanism of Action

The primary mechanism of action of aminoflavone, the active metabolite of AFP464, involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] This pathway is traditionally associated with the metabolism of xenobiotics.

Caption: Workflow for a standard MTT cell viability assay.

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of aminoflavone. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. 5. Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway, such as cleaved PARP and cleaved caspase-3.

-

Cell Lysis: Treat cells with aminoflavone for various time points. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of aminoflavone on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with aminoflavone for the desired time. Harvest both adherent and floating cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. [2][3][4][5]4. Incubation: Incubate the cells in the staining solution in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the in vivo efficacy of AFP464 in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7, Caki-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer AFP464 (intravenously or intraperitoneally) and a vehicle control according to the desired dosing schedule and duration.

-

Tumor Measurement: Continue to measure tumor volume throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition for the AFP464-treated group compared to the control group.

Conclusion

AFP464 represents a promising class of anticancer agents with a distinct mechanism of action that leverages the metabolic machinery of cancer cells. Its activity is mediated through the AhR signaling pathway, leading to DNA damage and apoptosis. Preclinical data have demonstrated its efficacy in various cancer models, and early clinical trials have provided valuable information on its safety and pharmacokinetics. Further research is warranted to fully elucidate its therapeutic potential, identify predictive biomarkers of response, and explore its efficacy in combination with other anticancer agents. This technical guide provides a foundational resource to support ongoing and future investigations into this intriguing compound.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Prodrug Conversion of AFP464 to Aminoflavone in Human Plasma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AFP464, a novel anticancer agent, was developed as a more soluble prodrug of aminoflavone (AF). This strategic chemical modification facilitates intravenous administration and relies on the efficient conversion to the active cytotoxic agent, aminoflavone, within the patient's plasma. Understanding the kinetics, mechanisms, and analytical methodologies for this conversion is paramount for the clinical development and therapeutic optimization of AFP464. This technical guide provides a comprehensive overview of the conversion of AFP464 to aminoflavone in human plasma, summarizing key pharmacokinetic data, detailing relevant experimental protocols, and visualizing the underlying biological pathways.

AFP464 is identified as a lysyl derivative of aminoflavone, a modification designed to enhance its aqueous solubility.[1][2] The conversion to the active aminoflavone molecule is a rapid process mediated by the enzymatic activity of nonspecific esterases present in plasma.[1][2][3][4][5] This biotransformation is crucial for the drug's mechanism of action, which involves the interaction of aminoflavone with the Aryl Hydrocarbon Receptor (AhR).

Quantitative Pharmacokinetic Data

Clinical studies have elucidated the pharmacokinetic profiles of both AFP464 and its active metabolite, aminoflavone, in human subjects. A phase I clinical trial involving patients with advanced solid tumors provides the most detailed in vivo data available to date. The following tables summarize the key pharmacokinetic parameters determined from this trial.

| Parameter | AFP464 | Aminoflavone (AF) | Reference |

| Terminal Half-Life (t½) | 7.9 ± 5.9 hours | 4.7 ± 2.2 hours | [3] |

| Clearance (CL) | 240 ± 47 L/hr/m² | Not directly reported | [3] |

| AUC Ratio (AF/AFP464) | - | 2.8 | [3] |

Table 1: Human Pharmacokinetic Parameters of AFP464 and Aminoflavone. Data are presented as mean ± standard deviation. AUC denotes the area under the plasma concentration-time curve.

Experimental Protocols

The quantification of AFP464 and aminoflavone in plasma is essential for pharmacokinetic analysis and is typically achieved through validated bioanalytical methods. Furthermore, in vitro plasma stability assays are critical for determining the rate and extent of prodrug conversion.

Quantification of Aminoflavone in Human Plasma by LC-MS/MS

A sensitive and reliable reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed and validated for the determination of aminoflavone in human plasma.[6]

Sample Preparation:

-

To 0.25 mL of human plasma, add 1.0 mL of ethyl acetate containing 50 ng/mL of zileuton as an internal standard.

-

Vortex the mixture for liquid-liquid extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for analysis.

Chromatographic Conditions:

-

Column: Waters X-Terra™ MS C18

-

Mobile Phase: Methanol/water (70:30, v/v) containing 0.45% formic acid

-

Flow Rate: 0.2 mL/min (isocratic)

-

Run Time: 6 minutes

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Positive Ionization (ESI+)

-

Monitoring: Tandem mass spectrometry (MS/MS)

-

Mass Transition (Aminoflavone): m/z 321.1 → 109.5

-

Mass Transition (Zileuton - IS): m/z 237.1 → 160.8

Method Performance:

-

Lower Limit of Quantitation (LLOQ): 5 ng/mL

-

Calibration Curve Range: 5 to 2000 ng/mL

In Vitro Plasma Stability Assay for AFP464

While a specific, detailed protocol for the in vitro plasma stability of AFP464 has not been published, a general protocol can be adapted to determine its conversion rate to aminoflavone.

Protocol Outline:

-

Preparation: Prepare a stock solution of AFP464 in a suitable solvent (e.g., DMSO).

-

Incubation: Spike AFP464 into pre-warmed human plasma at a defined concentration (e.g., 1 µM) and incubate at 37°C.

-

Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Reaction Termination: At each time point, terminate the enzymatic reaction by adding a quenching solution, such as acetonitrile, often containing an internal standard for both AFP464 and aminoflavone.

-

Sample Processing: Precipitate the plasma proteins by vortexing and centrifugation.

-

Analysis: Analyze the supernatant for the concentrations of both AFP464 and aminoflavone using a validated LC-MS/MS method.

-

Data Analysis: Plot the percentage of remaining AFP464 against time to determine its half-life (t½) in plasma. Concurrently, plot the formation of aminoflavone over time.

Visualizing the Conversion and Mechanism of Action

The following diagrams illustrate the key processes involved in the conversion of AFP464 and the subsequent mechanism of action of aminoflavone.

Conclusion

The conversion of the prodrug AFP464 to its active form, aminoflavone, is a critical step in its therapeutic action. This process is efficiently carried out by nonspecific esterases in the plasma, leading to systemic exposure to the cytotoxic agent. The pharmacokinetic data from clinical trials provide valuable insights into the in vivo behavior of both the prodrug and the active molecule. The analytical and in vitro methods outlined here form the basis for the continued study and development of this and similar prodrug strategies in oncology. Further research to identify the specific plasma esterases involved and to quantify the in vitro conversion kinetics would provide a more complete understanding of this important biotransformation process.

References

- 1. Reactivation of Estrogen Receptor α by Vorinostat Sensitizes Mesenchymal-Like Triple-Negative Breast Cancer to Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor | PLOS One [journals.plos.org]

- 2. Reactivation of Estrogen Receptor α by Vorinostat Sensitizes Mesenchymal-Like Triple-Negative Breast Cancer to Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Validation and implementation of a liquid chromatography/tandem mass spectrometry assay to quantitate aminoflavone (NSC 686288) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to AFP464 Free Base (CAS Number: 468719-52-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AFP464 is a synthetic lysyl prodrug of aminoflavone (AF), developed to enhance the aqueous solubility of its parent compound. Upon administration, AFP464 is rapidly converted to the pharmacologically active aminoflavone by non-specific plasma esterases. Aminoflavone exhibits potent antiproliferative and antineoplastic activities through a unique mechanism of action involving the activation of the aryl hydrocarbon receptor (AhR) signaling pathway. This activation leads to the induction of cytochrome P450 enzymes, which in turn metabolize aminoflavone into cytotoxic DNA-binding agents, ultimately triggering apoptosis in cancer cells. Furthermore, aminoflavone has demonstrated inhibitory effects on Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key protein in tumor survival and progression, through a pathway independent of AhR. This guide provides a comprehensive overview of the technical data, experimental protocols, and signaling pathways associated with AFP464 and its active metabolite, aminoflavone.

Chemical and Physical Properties

AFP464 free base is characterized by the following properties:

| Property | Value |

| CAS Number | 468719-52-0[1] |

| Chemical Formula | C22H23F3N4O3[1] |

| Molecular Weight | 448.45 g/mol [1] |

| IUPAC Name | (2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide[1] |

| Synonyms | AFP464, NSC710464[1][2] |

| Appearance | Not specified in provided results |

| Solubility | Synthesized to improve the aqueous solubility of aminoflavone[1] |

| Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months)[1] |

Mechanism of Action

AFP464 functions as a prodrug, undergoing rapid conversion to its active form, aminoflavone (AF), in the plasma. The anticancer effects of aminoflavone are mediated through two primary signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Dependent Pathway

The primary mechanism of action for aminoflavone involves the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][3]

-

Activation and Translocation: Aminoflavone acts as a ligand for the AhR. Upon binding, the AhR translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT), also known as HIF-1β.[4][5]

-

Gene Induction: This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, and to a lesser extent, CYP1B1.[1][3]

-

Metabolic Activation and Cytotoxicity: These induced CYP450 enzymes metabolize aminoflavone into reactive electrophilic metabolites.[6] These toxic metabolites covalently bind to DNA, forming DNA adducts.[1][3] This DNA damage leads to the phosphorylation of p53 and the subsequent induction of the p53 downstream target p21Waf1/Cip1, ultimately resulting in apoptosis.[1][3]

HIF-1α Inhibition (AhR-Independent Pathway)

Aminoflavone has also been shown to inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor for tumor adaptation to hypoxia, through a mechanism independent of a functional AhR pathway.[4][5] This suggests that the anticancer activity of aminoflavone may be multifaceted. The IC50 for HIF-1α inhibition by AFP464 has been reported as 0.25 μM.[2][7]

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided the following pharmacokinetic data for AFP464 and its active metabolite, aminoflavone, following a 3-hour intravenous infusion.[6][8]

| Parameter | AFP464 | Aminoflavone (AF) |

| Half-life (t½) | 7.9 ± 5.9 hours[8] (mean), 5.6 hours (range 0.2–25.3 h)[6] | 4.7 ± 2.2 hours[8] (mean), 3.4 hours (range 0.9–7.0 h)[6] |

| Clearance | 240 ± 47 L/hr/m²[8] (mean), 259 L/h/m² (range 143–444 L/h/m²)[6] | Not specified |

| AUC | AF AUC values were 2.8-fold higher than AFP464[8] | |

| Steady-State Plasma Concentration (Css) | Achieved within 2 hours of infusion[8] | 125 nM at 27 mg/m² dose[8] |

| Dose Proportionality | Pharmacokinetics were linear over the 10 - 27 mg/m² dose range[8] | AF exposure increased in proportion to dose[6] |

Clinical Data

A Phase I study of once-weekly AFP464 administered on days 1, 8, and 15 of a 28-day cycle in patients with advanced solid tumors established a maximally tolerated dose (MTD) of 53 mg/m².[6] Dose-limiting toxicities (DLTs) included grade 3 liver enzyme elevations, grade 4 thrombosis, and grade 4 decreased carbon monoxide diffusing capacity (DLCO) with pneumonitis.[6] Pulmonary toxicity was identified as a dose-limiting factor.[3][6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of AFP464 and aminoflavone.

Cytotoxicity Assay (MTS Assay)

-

Objective: To determine the cytotoxic effects of AFP464 on human renal cancer cell lines (e.g., TK-10, SN12C, Caki-1, and ACHN).[9]

-

Methodology:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with varying concentrations of AFP464 or vehicle control for a specified duration (e.g., 72 hours).[5]

-

Following treatment, add MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is directly proportional to the number of viable cells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle and Apoptosis Analysis (Flow Cytometry)

-

Objective: To assess the effects of AFP464 on cell cycle progression and apoptosis induction.[9]

-

Methodology:

-

Culture cells in the presence of AFP464 or vehicle control for the desired time period.

-

Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

For cell cycle analysis, fix the cells in cold 70% ethanol and store at -20°C. Before analysis, wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

For apoptosis analysis, use an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

-

Western Blot Analysis for Protein Expression

-

Objective: To measure the levels of specific proteins (e.g., c-Met phosphorylation, HIF-1α, HIF-1β, p21) following treatment with AFP464.[4][9]

-

Methodology:

-

Treat cells with AFP464 or vehicle control for the specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Wound Healing Assay for Cell Migration

-

Objective: To evaluate the effect of AFP464 on the migratory properties of cancer cells.[9]

-

Methodology:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells and debris.

-

Add fresh media containing AFP464 or vehicle control.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure over time to quantify cell migration.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of AFP464.

Caption: Experimental workflow for Western Blot analysis.

Conclusion

AFP464, as a prodrug of aminoflavone, represents a promising anticancer agent with a distinct mechanism of action. Its ability to induce tumor-specific metabolic activation via the AhR pathway, coupled with its AhR-independent inhibition of the critical HIF-1α survival pathway, provides a dual-pronged attack on cancer cells. The clinical data, while indicating a need for careful management of pulmonary toxicity, support its potential therapeutic utility. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacological properties of this compound and its potential applications in oncology. Further research is warranted to fully elucidate the nuances of its signaling pathways and to optimize its therapeutic index for clinical use.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. tebubio.com [tebubio.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of AFP464: A Technical Guide for Researchers

An in-depth exploration of the core pharmacology of AFP464, a novel antineoplastic agent, designed for researchers, scientists, and drug development professionals. This guide details the compound's mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its evaluation.

Introduction to AFP464

AFP464 (NSC 710464) is a synthetic lysyl prodrug of the aminoflavone, 5-amino-2-(4-amino-3-methylphenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one. Developed to enhance the solubility of its parent compound, aminoflavone (AF), AFP464 exhibits promising antiproliferative and antineoplastic activities. In plasma, AFP464 is rapidly converted to the active aminoflavone. This guide provides a comprehensive overview of the pharmacological properties of AFP464, with a focus on its molecular mechanisms and the experimental frameworks used to elucidate them.

Mechanism of Action

The antitumor activity of AFP464 is multifaceted, involving both aryl hydrocarbon receptor (AhR)-dependent and -independent pathways.

AhR-Dependent Pathway: Bioactivation and DNA Damage

The primary mechanism of action for AFP464 is initiated by its conversion to aminoflavone, which acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). This interaction triggers a signaling cascade that ultimately leads to cancer cell death.

Aminoflavone activates the AhR signaling pathway, leading to the increased expression of cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2, and to a lesser extent, CYP1B1[1]. These enzymes then metabolize aminoflavone into reactive toxic metabolites[1]. These metabolites covalently bind to DNA, forming DNA adducts[1]. The resulting DNA damage leads to the phosphorylation and stabilization of the tumor suppressor protein p53 and the induction of its downstream target, p21Waf1/Cip1, which ultimately culminates in apoptosis[1][2]. The induction of CYP1A1 and subsequent covalent binding of the AF metabolite are crucial for its cytotoxic effects, as demonstrated in sensitive human MCF-7 breast cancer cells[2].

AhR-Independent Pathway: Inhibition of HIF-1α

Interestingly, aminoflavone also exhibits antitumor activity through a mechanism that is independent of a functional AhR pathway. Studies have shown that aminoflavone can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α)[3]. This inhibition occurs at the level of HIF-1α mRNA expression, which is decreased by approximately 50%[3]. This effect is dependent on active transcription, as it is abrogated by actinomycin-D[3]. The inhibition of HIF-1α protein accumulation by aminoflavone is dose-dependent, with an approximate 80% decrease observed at a concentration of 0.25 μM in MCF-7 cells[4]. This AhR-independent activity unveils additional facets of aminoflavone's anticancer potential that may be relevant for its clinical development[3].

Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for AFP464 and its active metabolite, aminoflavone.

| Parameter | AFP464 | Aminoflavone (AF) |

| Clearance | Linear, with a mean value of 259 L/h/m² (range: 143 – 444 L/h/m²) | AF exposure increased in proportion to the AFP464 dose |

| Half-life (t½) | 5.6 hours (range: 0.2 – 25.3 hours) | 3.4 hours (range: 0.9 – 7.0 hours) |

| Maximum Tolerated Dose (MTD) | 53 mg/m² | Not Applicable |

| Dose-Limiting Toxicities | Pulmonary toxicity | Not Applicable |

Pharmacodynamics

The pharmacodynamic effects of AFP464 are characterized by its antiproliferative activity, induction of apoptosis, and potential immunomodulatory functions.

Antitumor Activity and Apoptosis Induction

AFP464 has demonstrated antiproliferative activity against a number of human tumor cell lines, with particular preclinical activity in breast, renal, and ovarian cancer cell lines. The cytotoxic effects are mediated through the induction of apoptosis. In sensitive renal tumor cells, aminoflavone has been shown to induce condensed and fragmented nuclei, characteristic of apoptosis[5]. This process involves the activation of the p53 signaling pathway and caspase-3, leading to PARP cleavage[5].

Immunomodulatory Effects

Recent studies suggest that AFP464 may also modulate the immune response. In a breast cancer mouse model, AFP464 was found to decrease the population of myeloid-derived suppressor cells (MDSCs), which are known to inhibit antitumor immunity. This suggests that AFP464 may enhance the host's immune response against the tumor.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacology of AFP464.

CYP1A1 Activity Assay (Ethoxyresorufin-O-deethylase - EROD Assay)

The EROD assay is a fluorometric method used to determine the catalytic activity of CYP1A1.

Principle: CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin. The rate of resorufin production is directly proportional to the CYP1A1 enzyme activity.

Generalized Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2 or MCF-7) and treat with various concentrations of the test compound (e.g., aminoflavone) for a specified induction period (e.g., 24-72 hours).

-

Microsome Preparation (optional): For tissue samples or cell pellets, prepare microsomal fractions by differential centrifugation.

-

EROD Reaction: In a microplate, combine the cell lysate or microsomal fraction with a reaction buffer containing 7-ethoxyresorufin.

-

Initiation: Start the reaction by adding NADPH.

-

Measurement: Measure the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths typically around 530-570 nm and 580-590 nm, respectively.

-

Quantification: Calculate the rate of resorufin formation and normalize to the protein concentration of the sample.

Apoptosis Assay (Flow Cytometry)

Flow cytometry is a powerful technique to quantify apoptosis by measuring specific cellular markers.

Principle: The assay for apoptosis, DNA damage, and cell proliferation often utilizes antibodies against cleaved PARP (a marker of apoptosis) and phosphorylated histone H2AX (γ-H2AX, a marker of DNA double-strand breaks).

Generalized Protocol:

-

Cell Treatment: Treat cancer cells with AFP464 or aminoflavone at various concentrations and for different time points.

-

Cell Harvesting and Fixation: Harvest the cells and fix them to preserve the cellular structures.

-

Permeabilization and Staining: Permeabilize the cells to allow intracellular antibody staining. Incubate the cells with fluorescently labeled antibodies against cleaved PARP and γ-H2AX.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells positive for each marker.

DNA Adduct Quantification

Several methods can be employed to detect and quantify DNA adducts formed by the reactive metabolites of aminoflavone.

Methods:

-

³²P-Postlabeling: A highly sensitive method that involves enzymatic digestion of DNA, labeling of the adducted nucleotides with ³²P-ATP, and separation by chromatography.

-

Mass Spectrometry (LC-MS/MS): A powerful technique for the structural characterization and quantification of specific DNA adducts.

-

Immunoassays (ELISA): Utilizes antibodies specific to the DNA adducts for detection and quantification.

Conclusion

AFP464 is a promising antineoplastic prodrug with a unique dual mechanism of action. Its ability to induce tumor cell-specific metabolic activation through the AhR pathway, leading to DNA damage and apoptosis, combined with its AhR-independent inhibition of the critical HIF-1α pathway, provides a strong rationale for its continued investigation in cancer therapy. The detailed understanding of its pharmacology, facilitated by the experimental methodologies outlined in this guide, is crucial for its optimal clinical development and application. Further research into its immunomodulatory effects may reveal additional therapeutic opportunities.

References

- 1. Activation of the antitumor agent aminoflavone (NSC 686288) is mediated by induction of tumor cell cytochrome P450 1A1/1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AFP464 Free Base In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AFP464 free base in various in vitro cell culture assays. AFP464 is a synthetic lysyl prodrug of aminoflavone (AF) with demonstrated antiproliferative and antineoplastic activities.[1][2] In plasma and cell culture, AFP464 is rapidly metabolized to its active form, aminoflavone, by non-specific esterases.[2][3] These notes are intended to guide researchers in evaluating the efficacy and mechanism of action of AFP464 in relevant cancer cell lines.

Mechanism of Action

Aminoflavone, the active metabolite of AFP464, exerts its anticancer effects through a unique mechanism of action. It functions as a ligand for the aryl hydrocarbon receptor (AhR), initiating a signaling cascade that leads to the induction of cytochrome P450 (CYP) enzymes, primarily CYP1A1 and CYP1A2.[1][3] These enzymes then metabolize aminoflavone into toxic metabolites that covalently bind to DNA, causing DNA damage.[1][4] This damage triggers the phosphorylation of p53 and the induction of its downstream target, p21, ultimately leading to apoptosis.[1]

Application 1: Cell Viability and Cytotoxicity Assays

Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of AFP464 on cancer cell lines. Assays such as the MTS assay measure the metabolic activity of cells, which is proportional to the number of viable cells.[5]

Table 1: Example Cytotoxicity Data for AFP464

| Cell Line | Cancer Type | Assay Type | Incubation Time (hr) | IC₅₀ (µM) | Reference |

| TK-10 | Renal | MTS | 72 | Data not specified | [5] |

| SN12C | Renal | MTS | 72 | Data not specified | [5] |

| Caki-1 | Renal | MTS | 72 | Data not specified | [5] |

| ACHN | Renal | MTS | 72 | Data not specified | [5] |

| MCF-7 | Breast | Not specified | Not specified | Data not specified | [3][4] |

| Ovarian Cancer Lines | Ovarian | Not specified | Not specified | Data not specified | [4][6] |

| Lung Cancer Lines | Lung | Not specified | Not specified | Data not specified | [4] |

| Note: Specific IC₅₀ values were not available in the cited literature. Researchers should determine these values empirically. |

Protocol: MTS Cell Viability Assay

This protocol provides a method for assessing cell viability by measuring the reduction of a tetrazolium compound (MTS) into a colored formazan product by metabolically active cells.

Materials:

-

This compound stock solution (in DMSO)

-

Target cancer cell lines (e.g., TK-10, MCF-7)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader (absorbance at 490 nm)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of AFP464 in complete medium from the stock solution. Include a vehicle control (DMSO) and a no-cell blank control.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared AFP464 dilutions or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂. Protect the plate from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value.

Application 2: Apoptosis Assays

AFP464 induces apoptosis in sensitive cancer cell lines.[1][4] Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[7]

Table 2: Expected Outcomes of Annexin V/PI Apoptosis Assay

| Cell Population | Annexin V Staining | PI Staining | Interpretation |

| Viable | Negative | Negative | Healthy cells |

| Early Apoptotic | Positive | Negative | Cells in early stages of apoptosis |

| Late Apoptotic | Positive | Positive | Cells in late stages of apoptosis |

| Necrotic | Negative | Positive | Necrotic cells |

Protocol: Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This protocol is adapted from methodologies used to assess apoptosis in renal cancer cell lines treated with AhR ligands.[5][7]

Materials:

-

AFP464-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS, ice-cold

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and treat cells with the desired concentration of AFP464 (e.g., at the IC₅₀ concentration) for 24-48 hours. Include a vehicle-treated control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately using a flow cytometer.

Application 3: Cell Migration Assay

The effect of AFP464 on cancer cell migration can be assessed using a wound healing or scratch assay. This assay is particularly relevant for understanding the potential of a compound to inhibit metastasis.[5]

Protocol: Wound Healing (Scratch) Assay

Materials:

-

Target cancer cell lines

-

6-well or 12-well plates

-

200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Create Monolayer: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" in the cell monolayer.

-

Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing a sub-lethal concentration of AFP464 or vehicle control.

-

Image Acquisition (Time 0): Immediately capture images of the scratch at defined locations.

-

Incubation: Incubate the plate at 37°C, 5% CO₂.

-

Follow-up Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Measure the width of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Table 3: Example Data Presentation for Wound Healing Assay

| Treatment | Time (hr) | Average Wound Width (µm) | % Wound Closure |

| Vehicle Control | 0 | 500 | 0% |

| Vehicle Control | 24 | 200 | 60% |

| AFP464 (X µM) | 0 | 500 | 0% |

| AFP464 (X µM) | 24 | 450 | 10% |

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. | BioWorld [bioworld.com]

- 5. In Vitro Antitumor Effects of AHR Ligands Aminoflavone (AFP 464) and Benzothiazole (5F 203) in Human Renal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]

Application Notes and Protocols for Studying HIF-1α Signaling Using AFP464

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-Inducible Factor-1α (HIF-1α) is a master regulator of the cellular response to low oxygen conditions (hypoxia), a hallmark of the tumor microenvironment.[1][2] Overexpression of HIF-1α is observed in a majority of human cancers and is associated with poor prognosis, making it a compelling target for anticancer drug development.[1][3] AFP464 is a prodrug that is rapidly converted in plasma and tissue culture to its active metabolite, aminoflavone (AF).[1][2][3] Aminoflavone has been identified as an inhibitor of HIF-1α expression and transcriptional activity.[1][2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing AFP464 (aminoflavone) to study HIF-1α signaling pathways in a research setting.

Mechanism of Action

Aminoflavone inhibits HIF-1α transcriptional activity and protein accumulation.[1][2][4] Notably, this inhibition is independent of the Aryl Hydrocarbon Receptor (AhR) pathway.[1][2][4] Studies have shown that aminoflavone decreases HIF-1α mRNA expression by approximately 50%, an effect that is dependent on active transcription.[1][2][4] The inhibitory action of aminoflavone on HIF-1α is also independent of DNA damage and a functional von Hippel-Lindau (VHL) pathway.[1]

Data Presentation

Table 1: In Vitro Efficacy of Aminoflavone (AF) on HIF-1α Signaling in MCF-7 Cells

| Parameter | Condition | Concentration of AF | Result | Reference |

| HIF-1α Protein Accumulation | Hypoxia (16h) | 0.25 µM | ~80% decrease | [2] |

| HIF-1α Protein Accumulation | Hypoxia (16h) | 0.5 µM | Inhibition observed | [1] |

| HIF-1α mRNA Expression | Hypoxia (16h) | 0.25 µM | ~50% decrease | [1][2][4] |

| HRE-dependent Luciferase Expression | Hypoxia | Dose-dependent | Inhibition observed | [1] |

Table 2: In Vivo Efficacy of Aminoflavone (AF) in MCF-7 Xenografts

| Parameter | Treatment | Result | p-value | Reference |

| Tumor Growth | AF (60mg/kg, ip, daily for 4 days) | Cytostatic effect | p<0.01 | [3] |

| HIF-1α Protein Accumulation in Tumor Lysates | AF (60mg/kg, ip, daily for 4 days) | 90% inhibition | p<0.005 | [3] |

| mRNA Expression of HIF-1 Target Genes (VEGF, CA9, PDK-1) | AF (60mg/kg, ip, daily for 4 days) | ~70% inhibition | p<0.05 | [3] |

Signaling Pathways and Experimental Workflow

Caption: HIF-1α signaling under normoxia and hypoxia, and the inhibitory effect of AFP464.

Caption: A typical experimental workflow to investigate the effects of AFP464 on HIF-1α.

Experimental Protocols

Protocol 1: Cell Culture and Hypoxia Induction for MCF-7 Cells

Materials:

-

MCF-7 human breast cancer cell line

-